molecular formula C17H16ClFN2O3S B10971914 2-chloro-4-fluoro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide

2-chloro-4-fluoro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B10971914
M. Wt: 382.8 g/mol
InChI Key: SROJCXGYWZXKDT-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a pyrrolidine ring, and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrrolidine derivative with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

    Oxidation and Reduction: The sulfonamide group can be involved in redox reactions, altering the oxidation state of sulfur.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down the sulfonamide bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Products with different nucleophiles replacing the halogen atoms.

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols, depending on the specific reaction conditions.

    Hydrolysis: Breakdown products including amines and sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with biological targets.

Medicine

In medicinal chemistry, 2-chloro-4-fluoro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide is investigated for its potential as a pharmaceutical agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The halogen atoms and pyrrolidine ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-chloro-4-fluoro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide features a unique combination of a pyrrolidine ring and sulfonamide group, which enhances its potential for biological activity and specificity. The presence of both chlorine and fluorine atoms further distinguishes it by providing unique electronic and steric properties.

This compound’s distinct structure and reactivity make it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C17H16ClFN2O3S

Molecular Weight

382.8 g/mol

IUPAC Name

2-chloro-4-fluoro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C17H16ClFN2O3S/c18-15-11-13(19)5-8-16(15)25(23,24)20-14-6-3-12(4-7-14)17(22)21-9-1-2-10-21/h3-8,11,20H,1-2,9-10H2

InChI Key

SROJCXGYWZXKDT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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